3-Amino-4-(azepan-1-yl)benzamide
Overview
Description
3-Amino-4-(azepan-1-yl)benzamide is a chemical compound with a unique structure that includes an amino group, an azepane ring, and a benzamide moiety. This compound is known for its diverse scientific applications, making it a valuable asset for research and experimentation in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(azepan-1-yl)benzamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process can be carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and optimization of yield. The reaction conditions include the use of acylating reagents and specific temperature and pressure settings to achieve high selectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes and microreactor systems can enhance efficiency and scalability, making the production process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(azepan-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines.
Scientific Research Applications
3-Amino-4-(azepan-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(azepan-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-4-(azepan-1-yl)benzamide include other benzamide derivatives and compounds with similar structural features, such as:
- 3-Amino-4-methylbenzamide
- 3-Amino-4-(piperidin-1-yl)benzamide
- 3-Amino-4-(morpholin-1-yl)benzamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an amino group, an azepane ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that make it particularly valuable for certain applications.
Properties
IUPAC Name |
3-amino-4-(azepan-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-9-10(13(15)17)5-6-12(11)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,14H2,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWYUKYXYHXEAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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